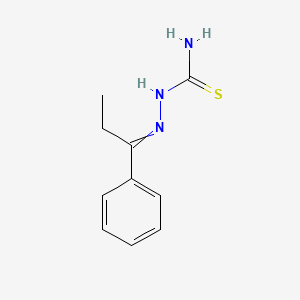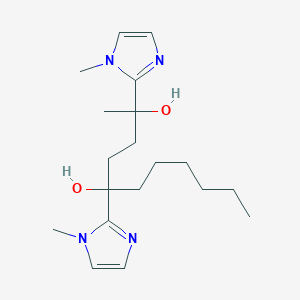
Ethyl methyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a phenylene ring, which is further connected to prop-2-enoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 1,4-phenylenedipropanoic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,4-Phenylenedipropanoic acid+Ethanol+MethanolH2SO4Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate)+Water
Industrial Production Methods
In an industrial setting, the production of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products are 1,4-phenylenedipropanoic acid derivatives.
Reduction: The major products are 1,4-phenylenedipropanol derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) depends on its chemical reactivity and the specific reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The phenylene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be compared with other similar compounds such as:
Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with methyl groups instead of ethyl groups.
Ethyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with ethyl groups instead of methyl groups.
Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with both ester groups being methyl esters.
The uniqueness of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its mixed ester groups, which can provide different reactivity and properties compared to compounds with only one type of ester group.
Properties
CAS No. |
102801-00-3 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H16O4/c1-3-19-15(17)11-9-13-6-4-12(5-7-13)8-10-14(16)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
ZODYGJLPEGDXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



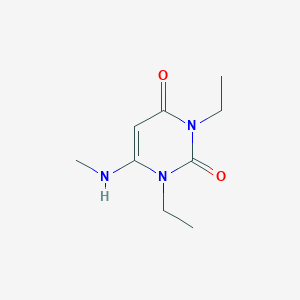
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)

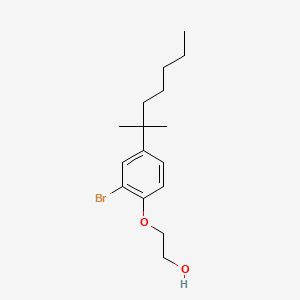
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
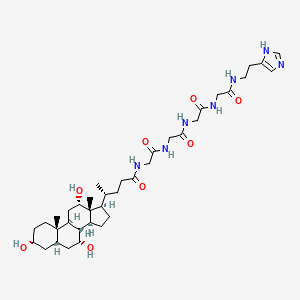
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
